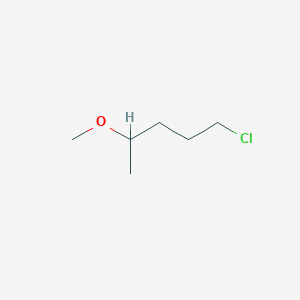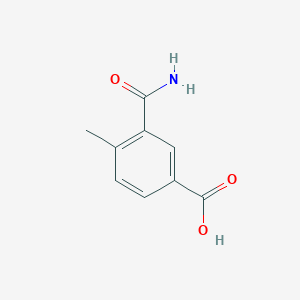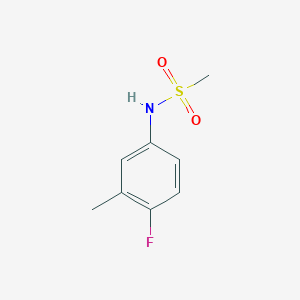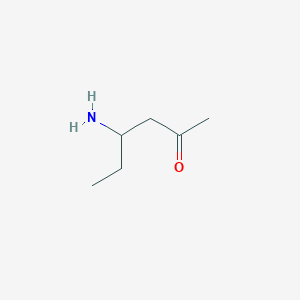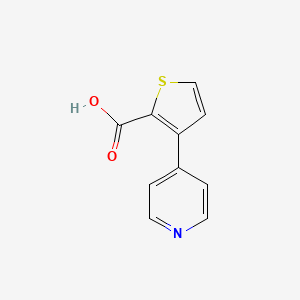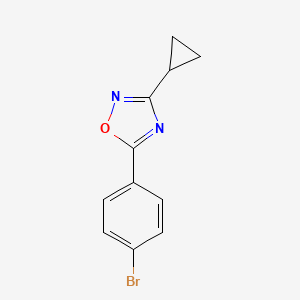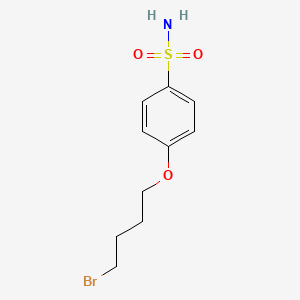
4-(4-Bromobutoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromobutoxy)benzenesulfonamide is an organic compound with the molecular formula C10H13BrO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-bromobutoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutoxy)benzenesulfonamide typically involves the reaction of 4-bromobutanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromobutanol is replaced by the sulfonyl chloride group, forming the desired product.
-
Step 1: Preparation of 4-bromobutanol
- 1,4-Butanediol is reacted with hydrobromic acid to form 4-bromobutanol.
- Reaction conditions: Reflux in the presence of a catalyst such as sulfuric acid.
-
Step 2: Synthesis of this compound
- 4-Bromobutanol is reacted with benzenesulfonyl chloride in the presence of pyridine.
- Reaction conditions: Room temperature, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromobutoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Amines, thiols, alkoxides.
- Conditions: Room temperature, in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous conditions, room temperature or slightly elevated temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromobutoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(4-Bromobutoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromobutoxy)benzene: Similar structure but lacks the sulfonamide group.
Benzenesulfonamide: Lacks the 4-bromobutoxy substitution.
4-Bromobutyl phenyl ether: Similar structure but lacks the sulfonamide group.
Uniqueness
4-(4-Bromobutoxy)benzenesulfonamide is unique due to the presence of both the 4-bromobutoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
130840-22-1 |
|---|---|
Molekularformel |
C10H14BrNO3S |
Molekulargewicht |
308.19 g/mol |
IUPAC-Name |
4-(4-bromobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
InChI-Schlüssel |
IWECJQRTGYPRJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


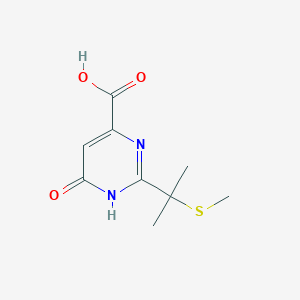
![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)

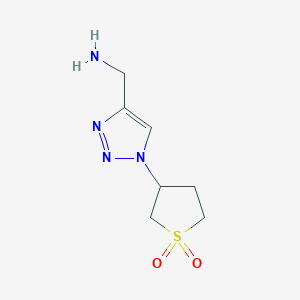
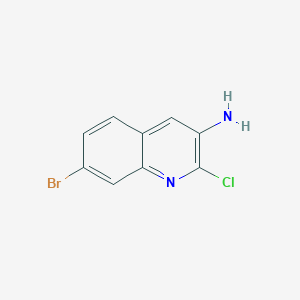

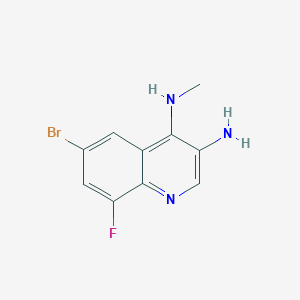
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
